molecular formula C6H10O2 B14718179 4-Hydroxyhex-1-en-3-one CAS No. 22082-45-7

4-Hydroxyhex-1-en-3-one

Cat. No.: B14718179
CAS No.: 22082-45-7
M. Wt: 114.14 g/mol
InChI Key: ZWFSKVZACXTELI-UHFFFAOYSA-N
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Description

4-Hydroxyhex-1-en-3-one is an organic compound with the molecular formula C6H10O2 It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyhex-1-en-3-one can be achieved through several methods. One common approach involves the aldol condensation of acetaldehyde and acetone, followed by a selective reduction of the resulting product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyhex-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-oxohex-1-en-3-one or 4-oxohexanoic acid.

    Reduction: Formation of 4-hydroxyhexan-3-ol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Hydroxyhex-1-en-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxy ketones.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 4-Hydroxyhex-1-en-3-one exerts its effects depends on the specific reaction or application. In enzymatic reactions, it may act as a substrate for enzymes that catalyze oxidation or reduction processes. The molecular targets and pathways involved can vary, but typically include interactions with active sites of enzymes or other catalytic systems.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyhexan-3-one: Similar structure but lacks the double bond.

    4-Hydroxy-3-methoxybenzaldehyde: Contains a methoxy group and an aromatic ring.

    Hex-4-en-3-one: Similar structure but lacks the hydroxyl group.

Uniqueness

4-Hydroxyhex-1-en-3-one is unique due to the presence of both a hydroxyl group and a double bond within its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.

Properties

CAS No.

22082-45-7

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

4-hydroxyhex-1-en-3-one

InChI

InChI=1S/C6H10O2/c1-3-5(7)6(8)4-2/h3,6,8H,1,4H2,2H3

InChI Key

ZWFSKVZACXTELI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C=C)O

Origin of Product

United States

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